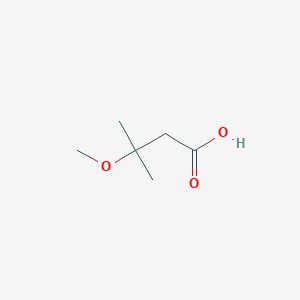

3-Methoxy-3-methylbutanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-3-methylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-6(2,9-3)4-5(7)8/h4H2,1-3H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGQCQAYKDWYIKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181819-48-7 | |

| Record name | 3-methoxy-3-methylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Chemical Transformations of 3 Methoxy 3 Methylbutanoic Acid

Advanced Synthetic Methodologies

The preparation of 3-Methoxy-3-methylbutanoic acid and its chiral analogues is approached through various sophisticated synthetic strategies. These methods range from highly selective catalytic processes designed to control stereochemistry to practical routes for larger scale production.

Enantioselective Approaches in Synthesis of Chiral Methoxylated Butanoic Acids

The creation of specific stereoisomers (enantiomers) of chiral molecules is a critical challenge in modern chemistry, particularly for pharmaceutical applications. For methoxylated butanoic acids, several enantioselective methods have been developed.

Catalytic asymmetric hydrogenation is a powerful technique for establishing stereocenters with high enantioselectivity. This method typically involves the reduction of a prochiral unsaturated precursor, such as an α,β-unsaturated carboxylic acid, using hydrogen gas and a transition metal catalyst coordinated to a chiral ligand.

While direct asymmetric hydrogenation to form this compound is not extensively documented, the principles are well-established through the synthesis of related chiral butanoic acids. For instance, rhodium catalysts paired with chiral diphosphine ligands, such as BINAP, have been successfully used for the highly enantioselective hydrogenation of α-(acylamino)acrylic acids to produce amino acid derivatives. nih.gov Similarly, Rh-catalyzed asymmetric hydrogenation of 3-aryl-3-butenoic acids has yielded the corresponding chiral 3-arylbutanoic acids with high enantiomeric excess (ee). nih.gov

The general mechanism involves the coordination of the metal catalyst to the double bond of the substrate. The chiral ligand creates a specific three-dimensional environment that directs the delivery of hydrogen from one face of the molecule, leading to the preferential formation of one enantiomer over the other. nih.gov The efficiency of this process is highly dependent on the structure of the substrate, the choice of the chiral ligand, and the reaction conditions. nih.govnih.gov

Table 1: Examples of Asymmetric Hydrogenation for Chiral Acid Synthesis This table presents representative data for analogous reactions, illustrating the effectiveness of the methodology.

| Substrate | Catalyst System | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| (Z)-α-(Benzamido)cinnamic acid | [Rh((R)-binap)(CH₃OH)₂]⁺ | (S)-N-Benzoylphenylalanine | >90% | nih.gov |

| 3-Phenyl-3-butenoic acid | Rh(cod)₂BF₄ / Chiral Ligand | (R)-3-Phenylbutanoic acid | Up to 99% | nih.gov |

| Methyl acetoacetate | Raney Nickel (modified with Tartaric Acid) | Methyl (R)-3-hydroxybutanoate | 83-88% | orgsyn.org |

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool for enantioselective synthesis. A notable application is the direct asymmetric α-hydroxymethylation of aldehydes, which provides a route to chiral β-hydroxy carboxylic acids—key structures related to methoxylated butanoic acids. orgsyn.orgnih.gov

This process often utilizes α,α-diarylprolinol silyl (B83357) ethers as catalysts. orgsyn.orgresearchgate.net In a typical reaction, an aldehyde precursor, such as isovaleraldehyde, reacts with aqueous formaldehyde (B43269) in the presence of the chiral organocatalyst. orgsyn.org The reaction proceeds through a catalytic cycle to form a chiral α-hydroxymethylated aldehyde, which can then be oxidized to the corresponding β-hydroxy carboxylic acid without loss of stereochemical integrity. orgsyn.orgorganic-chemistry.org

The key to the success of this method is the catalyst's ability to control the facial selectivity of the reaction and the careful control of pH to prevent side reactions. orgsyn.orgnih.gov This approach is valued for its operational simplicity, use of readily available reagents like aqueous formaldehyde, and broad substrate scope. researchgate.net

Table 2: Organocatalyzed α-Hydroxymethylation of Aldehydes Data from the synthesis of β-hydroxy carboxylic acids via organocatalyzed hydroxymethylation of aldehyde precursors.

| Aldehyde Precursor | Catalyst | Oxidizing Agent | Final Product | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| Isovaleraldehyde | (S)-1,1-Diphenylprolinol trimethylsilyl (B98337) ether | NaClO₂ | (R)-2-(Hydroxymethyl)-3-methylbutanoic acid | Good | Excellent | orgsyn.org |

| Various Aldehydes | α,α-Diarylprolinol trimethylsilyl ether | NaClO₂ | β-Hydroxycarboxylic acids | Good | Excellent | nih.govorganic-chemistry.org |

Industrial Production Routes

While specific industrial-scale synthesis of this compound is not widely published, potential routes can be inferred from the production of structurally related compounds. The synthesis of 3-methoxy-3-methyl-1-butanol, an alcohol analog, provides a relevant model. A patented method describes the reaction of 3-methyl-3-buten-1-ol (B123568) with methanol (B129727) in the presence of a heterogeneous acid catalyst, such as a composite oxide or zeolite. google.com This reaction is typically carried out in a sealed reactor at elevated temperatures (50-200 °C) and pressures (0.1-5 MPa). google.com Subsequent oxidation of the resulting alcohol could yield the desired carboxylic acid.

Another large-scale process is the production of 3-methoxybutanol from crotonaldehyde (B89634). google.comgoogle.com This industrial method involves the reaction of crotonaldehyde with methanol in an alkaline solution to form 3-methoxybutyraldehyde, which is then hydrogenated to 3-methoxybutanol. google.com These established industrial processes for forming methoxy (B1213986) ethers from alcohols and aldehydes suggest that a feasible large-scale route to this compound would likely involve the methoxylation of a suitable four-carbon precursor followed by oxidation.

Role as a Synthetic Intermediate for Complex Molecular Structures

The unique combination of a carboxylic acid, a methoxy group, and a quaternary carbon center makes this compound a potentially valuable intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry.

The renin-angiotensin system is a critical regulator of blood pressure, and inhibitors of the enzyme renin are an important class of antihypertensive drugs. ptfarm.plnih.gov A prominent example is Aliskiren, a potent, nonpeptidic renin inhibitor. ptfarm.pl The structure of Aliskiren and other renin inhibitor analogues often features complex, substituted alkyl chains containing hydroxyl and alkoxy groups. ptfarm.plnih.gov

For example, the synthesis of potent renin inhibitors has been described using intermediates like (2R,3R,4R,5S)-5-amino-3,4-dihydroxy-2-isopropyl-7-methyloctanoic acid. nih.gov The structural motifs present in this compound—specifically the oxygenation pattern and carbon skeleton—make it a plausible and attractive starting material or fragment for the stereoselective construction of the side chains found in such complex renin inhibitor analogues. Its carboxylic acid handle allows for standard peptide-type couplings, while the methoxy group can be a key pharmacophoric feature or a precursor to other functionalities.

Derivatives for Angiotensin-II Receptor Antagonist Analogues

While direct synthesis of angiotensin-II receptor antagonists using this compound as a starting material is not prominently documented in publicly available literature, the structural motifs present in this compound are highly relevant to the design of such antagonists. Angiotensin II receptor blockers (ARBs) are a class of pharmaceuticals that modulate the renin-angiotensin system, a critical regulator of blood pressure. wikipedia.org The design and synthesis of non-peptide antagonists for the angiotensin II receptors (AT₁ and AT₂) is a significant area of medicinal chemistry. nih.govmdpi.com

Many potent and selective angiotensin II receptor antagonists feature substituted aromatic or aliphatic carboxylic acid moieties. These acidic groups often mimic the C-terminal carboxylic acid of angiotensin II, enabling them to bind effectively to the receptor. mdpi.com The development of these drugs frequently involves the synthesis of complex molecules containing various substituted rings and acidic functional groups. mdpi.comnih.gov

For instance, the structure of the angiotensin II type 2 (AT₂) receptor antagonist EMA300 features a (4-methoxy-3-methylphenyl)methyl group attached to a nitrogen-containing heterocycle which also bears a carboxylic acid. nih.gov This highlights the importance of methoxy and methyl-substituted phenylacetic acid derivatives in creating potent and selective antagonists. The core structure of this compound, with its methoxy and methyl substituents, represents a valuable building block or fragment for creating novel analogues in this class of therapeutic agents. The synthesis of such analogues often involves multi-step processes where substituted carboxylic acids are key intermediates. mdpi.comnih.gov

Reaction Mechanisms

The chemical behavior of this compound is dominated by the reactivity of its carboxylic acid functional group. This group can undergo a variety of transformations, making the compound a versatile intermediate in organic synthesis.

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is the most characteristic reaction of carboxylic acids and their derivatives. researchgate.net This reaction involves the addition of a nucleophile to the carbonyl carbon, followed by the elimination of a leaving group. kuraray.com This two-step addition-elimination mechanism leads to the formation of a new carbonyl compound. researchgate.net The reactivity of the carboxylic acid can be enhanced by converting it into a more reactive derivative, such as an acid chloride. researchgate.net

This compound can be converted into a range of more reactive derivatives, which serve as key intermediates for further chemical transformations.

Acid Chlorides: The conversion of a carboxylic acid to an acid chloride is a common and important transformation as it creates a highly reactive intermediate. Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are typically used for this purpose. The reaction with oxalyl chloride, for example, proceeds via a mixed acid anhydride (B1165640) intermediate which then undergoes nucleophilic attack by the chloride ion. nih.gov

Esters: Esterification, the formation of an ester from a carboxylic acid and an alcohol, is a fundamental reaction in organic chemistry. The Fischer esterification method involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. youtube.com Alternatively, esters can be synthesized under milder conditions from acid chlorides or by reaction with an appropriate alkyl halide.

Anhydrides: Acid anhydrides can be synthesized from carboxylic acids, typically via the corresponding acid chloride. The reaction of an acid chloride with a carboxylate salt readily produces an acid anhydride. researchgate.net

Amides: Amides are generally formed by the reaction of a carboxylic acid derivative with an amine. While the direct reaction of a carboxylic acid with an amine is possible, it often requires high temperatures to drive off the water formed. A more common laboratory approach is to first convert the carboxylic acid to a more reactive species like an acid chloride or an ester, which then readily reacts with the amine. Alternatively, coupling agents such as those based on boronic acids can facilitate the direct formation of amides from carboxylic acids and amines under milder conditions.

Table 1: Reagents for the Formation of Carboxylic Acid Derivatives

| Derivative | Reagent(s) | General Reaction |

|---|---|---|

| Acid Chloride | Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) | R-COOH + SOCl₂ → R-COCl + SO₂ + HCl |

| Ester | Alcohol (R'-OH) with acid catalyst (e.g., H₂SO₄) | R-COOH + R'-OH ⇌ R-COOR' + H₂O |

| Anhydride | Acid chloride (R-COCl) and carboxylate (R-COO⁻) | R-COCl + R-COO⁻Na⁺ → (R-CO)₂O + NaCl |

| Amide | Amine (R'NH₂) and coupling agent or heat | R-COOH + R'NH₂ → R-CONHR' + H₂O |

| Acid chloride (R-COCl) and amine (R'NH₂) | R-COCl + 2R'NH₂ → R-CONHR' + R'NH₃⁺Cl⁻ |

The derivatives of this compound, such as esters and amides, can be converted back to the parent carboxylic acid through hydrolysis.

Acid-Catalyzed Hydrolysis: In the presence of an acid catalyst, the carbonyl oxygen of the ester is protonated, which activates the carbonyl carbon towards nucleophilic attack by water. This is the reverse of the Fischer esterification reaction. The reaction is an equilibrium process, and the use of a large excess of water can drive it to completion.

Base-Catalyzed Hydrolysis (Saponification): Ester hydrolysis can also be carried out using a base, such as sodium hydroxide (B78521). This process, known as saponification, involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon. The reaction is irreversible because the resulting carboxylate anion is resonance-stabilized and not susceptible to nucleophilic attack by the alcohol.

Neutral Catalysis: While less common and generally slower, hydrolysis can occur in neutral water, especially at elevated temperatures.

Table 2: Hydrolysis Conditions for Esters

| Condition | Catalyst/Reagent | Key Features |

|---|---|---|

| Acidic | Strong acid (e.g., H₂SO₄, HCl) and excess water | Reversible equilibrium process. |

| Basic (Saponification) | Stoichiometric base (e.g., NaOH, KOH) | Irreversible reaction, yields carboxylate salt. |

| Neutral | Water (often at high temperature) | Generally slow. |

Reductive Transformations of Carboxylic Acids

Carboxylic acids can be reduced to primary alcohols using powerful reducing agents. The most common reagent for this transformation is lithium aluminum hydride (LiAlH₄). The reaction proceeds via a nucleophilic acyl substitution where a hydride ion from LiAlH₄ effectively displaces the hydroxyl group. This is followed by a nucleophilic addition of a second hydride to the intermediate aldehyde, which is then protonated upon workup to yield the primary alcohol. Due to the high reactivity of LiAlH₄, these reactions are typically carried out in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran. The reduction of this compound would yield 3-methoxy-3-methylbutan-1-ol.

Derivatization Reactions for Analytical and Synthetic Applications

Converting this compound into a derivative is often necessary for analytical purposes or to facilitate further synthetic steps. For example, in gas chromatography (GC) analysis, carboxylic acids are often converted to their more volatile methyl esters. This can be achieved by reaction with diazomethane (B1218177) or by using a reagent like bis(trimethylsilyl)trifluoroacetamide for silylation. These derivatization reactions produce compounds that are more amenable to analysis by techniques such as GC-mass spectrometry (GC-MS). From a synthetic standpoint, converting the carboxylic acid to an ester or an acid chloride can protect the acidic proton or activate the carbonyl group for subsequent reactions.

Precursor Chemistry and Biocatalytic Production Routes

The formation of this compound can be examined through several potential precursor-based routes. These include industrial chemical processes starting from simple olefins and biocatalytic pathways originating from amino acid metabolism. While the direct synthesis of the methoxylated compound is not always explicitly detailed, the formation of its structural backbone, 3-methylbutanoic acid, is well-documented and provides a foundational understanding.

Conversion from Isobutylene (B52900) via Hydroformylation and Oxidation

The synthesis of this compound from isobutylene through a direct hydroformylation and oxidation sequence is not extensively described in publicly available scientific literature. However, related chemical syntheses provide a basis for understanding how the core structure could be assembled. For instance, the structurally similar precursor, 3-hydroxy-3-methylbutyric acid (HMB), can be synthesized from the reaction of ketene (B1206846) with acetone (B3395972), which yields a lactone (4,4-dimethyloxetan-2-one) that is subsequently hydrolyzed under basic conditions. google.com Another approach involves the enzymatic conversion of acetone and acetyl-CoA into HMB using an HMG-CoA synthase enzyme. google.com

Theoretically, a pathway from isobutylene could involve initial hydration to tert-butanol, followed by a series of oxidation and carbonylation steps. Alternatively, the enzymatic conversion of 3-hydroxy-3-methylbutyrate (3-HMB) to isobutene has been demonstrated using mevalonate (B85504) diphosphate (B83284) decarboxylase, suggesting a potential, though perhaps indirect, biochemical link between the isobutylene structure and the C5 backbone of the target acid. nih.gov The final step in such a theoretical chemical synthesis would require a selective methoxylation at the tertiary carbon, potentially via the 3-hydroxy intermediate.

Biosynthetic Routes from Alpha-Keto Isocaproate (KICA)

The biosynthesis of the 3-methylbutanoic acid backbone is closely linked to the degradation pathway of the amino acid leucine (B10760876), for which alpha-keto isocaproate (KICA) is a key intermediate. nih.gov Research using reverse pathway engineering has elucidated several routes from KICA to 3-methylbutanoic acid (also known as isovaleric acid). researchgate.netfigshare.com

One major pathway involves the oxidative decarboxylation of KICA, which is catalyzed by a keto-acid dehydrogenase complex, to form isovaleryl-CoA. researchgate.net This intermediate is then further processed to yield 3-methylbutanoic acid. While this pathway effectively produces the C5 acid backbone, the specific enzymatic step that would introduce a methoxy group at the C3 position to form this compound is not described in these established biosynthetic routes. researchgate.net Such a transformation would require a specialized methyltransferase capable of acting on a tertiary alcohol precursor, which is not a commonly reported reaction in this context.

Biotransformation of 3-Methylbutanal

3-Methylbutanal is another significant intermediate in the leucine degradation pathway, formed from the decarboxylation of KICA. researchgate.net The biotransformation of this aldehyde to 3-methylbutanoic acid is a well-established metabolic step. This conversion is typically an oxidation reaction catalyzed by an aldehyde dehydrogenase enzyme. researchgate.net

This pathway serves as a direct precursor route to 3-methylbutanoic acid in various microorganisms. researchgate.net However, similar to the KICA pathway, the subsequent conversion of 3-methylbutanoic acid or a related intermediate to this compound via biological methoxylation is not detailed in the literature. The introduction of the methoxy group would necessitate an additional enzymatic step, likely involving the hydroxylation of the C3 position followed by methylation.

Enzymatic Conversion of Alpha-Hydroxy-Isocaproate (HICA)

A third biosynthetic route to the 3-methylbutanoic acid skeleton starts from KICA but proceeds via an alternative intermediate, alpha-hydroxy-isocaproate (HICA). researchgate.net KICA is first reduced to HICA, a reaction catalyzed by enzymes like lactate (B86563) dehydrogenase. researchgate.net Subsequently, a proposed novel reaction, potentially catalyzed by an enzyme similar to lactate 2-monooxygenase, would convert HICA into 3-methylbutanoic acid. researchgate.netfigshare.com

This pathway highlights the diversity of enzymatic strategies for producing the core C5 acid structure. The table below summarizes the key enzymatic steps in the formation of the 3-methylbutanoic acid backbone from these biological precursors.

| Precursor | Key Intermediate(s) | Key Enzyme Class | Final Product of Pathway |

| Alpha-Keto Isocaproate (KICA) | Isovaleryl-CoA | Keto-acid dehydrogenase | 3-Methylbutanoic acid |

| 3-Methylbutanal | N/A | Aldehyde dehydrogenase | 3-Methylbutanoic acid |

| Alpha-Hydroxy-Isocaproate (HICA) | N/A | Monooxygenase (proposed) | 3-Methylbutanoic acid |

As with the other biocatalytic routes, the established pathway from HICA leads to 3-methylbutanoic acid. The specific methoxylation reaction required to complete the synthesis of this compound remains an area for further investigation.

Synthesis of Structural Analogues and Derivatives of this compound

The modification of the this compound structure, particularly through the introduction of halogen atoms, can lead to the creation of novel compounds with different chemical and physical properties.

Bromo-Substituted Analogues

The synthesis of bromo-substituted analogues of this compound is not specifically detailed in the reviewed literature. However, general organic synthesis principles can be applied to predict potential routes. Bromination of carboxylic acids and their derivatives can be achieved using various reagents, with the position of substitution depending on the reaction conditions and the structure of the substrate.

For instance, electrophilic aromatic bromination using N-Bromosuccinimide (NBS) is a common method to introduce bromine atoms onto aryl rings that might be part of a more complex derivative. mdpi.com In the context of aliphatic chains, radical bromination can occur at allylic or benzylic positions. For a saturated aliphatic chain like that in this compound, bromination at the alpha-carbon (C2) could potentially be achieved via a Hell-Volhard-Zelinsky reaction, which involves treating the carboxylic acid with bromine in the presence of a phosphorus catalyst (e.g., PBr₃).

Alternatively, if a derivative contains an activated site, such as a phenolic ring, regioselective bromination can be achieved, as demonstrated in the synthesis of bromo-substituted arylcoumarins. researchgate.net The synthesis of molecules containing both bromo and methoxy groups on an aromatic ring has also been successfully demonstrated, providing a precedent for the compatibility of these functional groups under certain reaction conditions. chemrxiv.org A plausible strategy for creating a bromo-analogue would involve synthesizing a precursor with a site amenable to bromination and then completing the synthesis of the methoxy-methylbutanoic acid structure.

Ethoxy-Substituted Analogues

The synthesis of 3-ethoxy-3-methylbutanoic acid, an ethoxy analogue of this compound, can be approached through several synthetic strategies. While direct literature on the synthesis of this specific compound is scarce, its preparation can be inferred from established organic reactions. A plausible and common method would involve the etherification of the corresponding hydroxy acid, 3-hydroxy-3-methylbutanoic acid.

Synthesis of 3-Ethoxy-3-methylbutanoic Acid

A primary route for the synthesis of 3-ethoxy-3-methylbutanoic acid involves the Williamson ether synthesis. This method would start with 3-hydroxy-3-methylbutanoic acid, which can be synthesized through various means, including the oxidation of diacetone alcohol. epo.org The hydroxyl group of 3-hydroxy-3-methylbutanoic acid would first be deprotonated by a strong base, such as sodium hydride, to form an alkoxide. This alkoxide would then be reacted with an ethylating agent, like ethyl iodide or diethyl sulfate, to yield the desired 3-ethoxy-3-methylbutanoic acid.

Another potential synthetic pathway is the acid-catalyzed addition of ethanol (B145695) to 3-methyl-3-butenoic acid. This reaction, an example of an alkoxymercuration-demercuration or a related acid-catalyzed hydration in the presence of ethanol, would proceed via a carbocation intermediate at the tertiary carbon, which would then be captured by ethanol.

| Starting Material | Reagents | Product | Reaction Type |

| 3-Hydroxy-3-methylbutanoic acid | 1. NaH 2. CH3CH2I | 3-Ethoxy-3-methylbutanoic acid | Williamson Ether Synthesis |

| 3-Methyl-3-butenoic acid | H+, CH3CH2OH | 3-Ethoxy-3-methylbutanoic acid | Acid-catalyzed alkoxylation |

Chemical Transformations of Ethoxy-Substituted Analogues

The chemical reactivity of 3-ethoxy-3-methylbutanoic acid is dictated by the carboxylic acid and ether functional groups. The carboxylic acid moiety can undergo standard transformations such as esterification, conversion to an acid chloride, and reduction to an alcohol. pearson.com For instance, reaction with thionyl chloride would yield 3-ethoxy-3-methylbutanoyl chloride, a more reactive species for subsequent nucleophilic acyl substitution reactions. pearson.com Esterification, typically under acidic conditions with an alcohol, would produce the corresponding ester.

Benzylideneamino-Substituted Analogues

The benzylideneamino-substituted analogues of this compound are essentially Schiff bases formed from an amino derivative of the parent compound. The core of this synthesis is the reaction between an amino acid and a benzaldehyde (B42025) derivative.

Synthesis of Benzylideneamino-Substituted Analogues

The synthesis of these analogues typically involves the condensation reaction between 3-amino-3-methylbutanoic acid and a substituted benzaldehyde. researchgate.netuobabylon.edu.iq This reaction is a classic example of Schiff base formation, where the primary amine of the amino acid reacts with the carbonyl group of the aldehyde to form an imine or azomethine group (-C=N-). researchgate.net

The reaction is generally carried out by refluxing equimolar amounts of the amino acid and the aldehyde in a suitable solvent, such as ethanol or methanol. uobabylon.edu.iq The use of a catalyst, such as a catalytic amount of acid or base, can facilitate the reaction. uobabylon.edu.iq For example, sodium hydroxide has been used as a catalyst in the synthesis of Schiff bases from amino acids and benzaldehyde. uobabylon.edu.iq The formation of the Schiff base is a reversible reaction, and to drive the equilibrium towards the product, water is often removed as it is formed, for instance, by azeotropic distillation. uobabylon.edu.iq

| Reactant A | Reactant B | Catalyst/Conditions | Product Type |

| 3-Amino-3-methylbutanoic acid | Substituted Benzaldehyde | Reflux in Ethanol | Benzylideneamino-substituted analogue |

| 3-Amino-3-methylbutanoic acid | Substituted Benzaldehyde | NaOH, Reflux in Ethanol | Benzylideneamino-substituted analogue |

Detailed Research Findings

Research into Schiff bases derived from amino acids has shown that these compounds and their metal complexes can exhibit a range of biological activities. The synthesis of (E)-4-[(2-hydroxy-3-methoxybenzylidene)amino]butanoic acid, a related Schiff base, was achieved in high yield by reacting ortho-vanillin and gamma-aminobutyric acid in refluxing methanol, with glacial acetic acid used as a mild acidic catalyst. researchgate.net The structure and purity of such compounds are typically confirmed using spectroscopic methods like ¹H and ¹³C NMR, as well as FT-IR. researchgate.net The characteristic imine (C=N) stretch in the IR spectrum and the signal for the azomethine proton (-N=CH-) in the ¹H NMR spectrum are key indicators of Schiff base formation. researchgate.net

The reactivity of these benzylideneamino-substituted analogues is centered around the imine bond and the carboxylic acid functionality. The imine bond can be susceptible to hydrolysis, especially under acidic conditions, regenerating the starting amine and aldehyde. The carboxylic acid group can undergo its characteristic reactions, such as esterification and amide formation, providing a route to a wider range of derivatives.

Advanced Analytical and Spectroscopic Methodologies for 3 Methoxy 3 Methylbutanoic Acid Research

Chromatographic and Mass Spectrometric Techniques

Chromatography coupled with mass spectrometry stands as the cornerstone for the analysis of 3-Methoxy-3-methylbutanoic acid. This combination allows for the physical separation of the analyte from other components in a mixture, followed by its ionization and detection based on its mass-to-charge ratio, providing both qualitative and quantitative information with high specificity and sensitivity.

High-Resolution Gas Chromatography-Mass Spectrometry (HRGC-MS)

High-Resolution Gas Chromatography-Mass Spectrometry (HRGC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. The process typically requires a derivatization step, such as silylation, to convert the carboxylic acid into a more volatile ester (e.g., a tert-butyldimethylsilyl or TBDMS derivative), which enhances its thermal stability and chromatographic performance. nist.gov High-resolution mass analyzers, such as Orbitrap or Time-of-Flight (TOF) systems, provide highly accurate mass measurements, enabling the determination of the elemental composition of the analyte and its fragments. thermofisher.com This capability is crucial for distinguishing this compound from isobaric interferences—other compounds that have the same nominal mass but a different elemental formula. The high resolving power of the gas chromatograph ensures the separation of closely related isomers, while the mass spectrometer offers unambiguous identification based on precise mass and fragmentation patterns. thermofisher.comnih.gov

Table 1: Illustrative HRGC-MS Data for Derivatized this compound

The following table presents hypothetical, yet chemically accurate, mass spectrometry data that would be expected from the analysis of the TBDMS derivative of this compound.

| Ion | Predicted m/z (monoisotopic) | Description |

| [M-CH₃]⁺ | 231.1416 | Molecular ion after loss of a methyl group. |

| [M-C(CH₃)₃]⁺ | 189.0947 | Loss of the tert-butyl group from the TBDMS moiety, a characteristic fragment. |

| [C₅H₉O₂]⁺ (methoxy) | 117.0597 | Fragment corresponding to the loss of the TBDMS-O group. |

| [Si(CH₃)₂C(CH₃)₃]⁺ | 115.0886 | Fragment characteristic of the TBDMS derivatizing agent. |

Liquid Chromatography-Mass Spectrometry (LC-MS) Based Metabolic Profiling

Liquid chromatography-mass spectrometry (LC-MS) is indispensable for metabolic profiling studies and is well-suited for analyzing polar and non-volatile compounds without the need for derivatization. nih.govnih.gov For this compound, which is a polar organic acid, hydrophilic interaction chromatography (HILIC) could be employed to achieve good retention and separation from other polar metabolites. jsbms.jp Alternatively, reversed-phase chromatography can be used, sometimes with ion-pairing agents to improve retention. The LC system is coupled to a mass spectrometer, often a triple quadrupole or a high-resolution instrument like a TOF or Orbitrap, which can scan for a wide range of metabolites simultaneously. jsbms.jplawdata.com.tw This untargeted or targeted approach allows researchers to quantify this compound while also profiling hundreds of other metabolites, providing a comprehensive snapshot of the metabolic state of a biological system. researchgate.net

Headspace Solid-Phase Microextraction (HS-SPME) Coupled with GC-MS for Volatile Analysis

Headspace solid-phase microextraction (HS-SPME) is a solvent-free sample preparation technique ideal for extracting volatile and semi-volatile compounds from a sample matrix. chromatographyonline.com A fused-silica fiber coated with a sorbent material is exposed to the headspace above the sample, where volatile analytes like this compound partition onto the fiber. nih.govnih.gov The fiber is then transferred to the injector of a GC-MS system, where the analytes are thermally desorbed and analyzed. The choice of fiber coating (e.g., Carboxen/Polydimethylsiloxane) is critical and is optimized based on the polarity and volatility of the target analyte. frontiersin.org HS-SPME is particularly valuable for analyzing the aroma and flavor profile of food, environmental, or biological samples, as it selectively concentrates volatile compounds while leaving non-volatile matrix components behind. researchgate.net Optimization of parameters such as extraction time, temperature, and sample pH is crucial for achieving maximum sensitivity and reproducibility. frontiersin.org

Table 2: HS-SPME Parameter Optimization for Volatile Acid Analysis

This table illustrates a typical optimization process for an HS-SPME method targeting a compound like this compound.

| Parameter | Range Tested | Optimal Condition Rationale |

| Fiber Coating | PDMS, CAR/PDMS, DVB/CAR/PDMS | DVB/CAR/PDMS is often chosen for its broad range of polarity, effectively trapping both polar and non-polar volatiles. frontiersin.org |

| Extraction Temp. | 30°C - 70°C | A moderate temperature (e.g., 50°C) is selected to increase analyte volatility without causing thermal degradation. frontiersin.org |

| Extraction Time | 15 min - 60 min | A time of 30-45 minutes is often sufficient to allow the analyte concentration to reach equilibrium between the headspace and the fiber. frontiersin.org |

| pH Adjustment | 2 - 7 | Lowering the pH (e.g., to pH 3) protonates the carboxylic acid, reducing its polarity and increasing its volatility for better extraction. |

Quantitative Analysis by Stable Isotope Dilution Assays

For the most accurate and precise quantification, stable isotope dilution analysis (SIDA) is the gold standard. This method involves synthesizing a stable isotope-labeled version of this compound (e.g., containing ¹³C or ²H atoms). A known amount of this labeled compound is added to the sample as an internal standard at the earliest stage of sample preparation. nih.gov Because the labeled standard is chemically identical to the endogenous analyte, it behaves identically during extraction, derivatization, and chromatographic separation, effectively correcting for any sample loss or matrix effects. nih.gov The unlabeled (endogenous) and labeled (internal standard) compounds are then measured by mass spectrometry. Since the ratio of their signals is unaffected by variations in sample workup or instrument response, highly accurate quantification can be achieved. nih.gov

Chemometric Profiling for Compound Identification and Correlational Studies

Chemometric profiling involves the use of multivariate statistical methods to analyze large and complex datasets generated by techniques like GC-MS and LC-MS. lawdata.com.tw When studying this compound, chemometric tools such as Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA) can be applied to the metabolic profiles of different sample groups. frontiersin.org PCA can reveal inherent clustering or outliers within the data, while PLS-DA can build a model to discriminate between predefined classes (e.g., control vs. treated). These models can identify which variables (metabolites), including this compound, are most significant in differentiating the groups. This approach is powerful for biomarker discovery and for understanding the correlations between this compound and other compounds within a biological pathway or chemical system.

Advanced Sample Preparation and Derivatization Techniques for Enhanced Analysis

Effective isolation and pre-concentration of this compound from various matrices are critical preliminary steps for successful analysis. These procedures aim to remove interfering substances and enhance the analyte concentration to detectable levels.

Solvent extraction, particularly liquid-liquid extraction (LLE), is a foundational technique for isolating carboxylic acids. For this compound, its solubility in both aqueous and organic solvents is a key consideration. The process involves the differential partitioning of the compound between two immiscible liquid phases. The efficiency of the extraction is highly dependent on the pH of the aqueous phase. By adjusting the pH to be significantly lower than the pKa of the carboxylic acid group, the compound will be in its protonated, less polar form, favoring its transfer into an organic solvent like diethyl ether or ethyl acetate. Conversely, adjusting the pH to be above the pKa will deprotonate the acid, increasing its water solubility and allowing for the removal of non-acidic impurities with an organic wash.

Solid Phase Extraction (SPE) offers a more controlled and efficient alternative to LLE, minimizing solvent consumption. For this compound, a variety of SPE sorbents can be utilized depending on the sample matrix. Anion exchange sorbents are particularly effective, as they can retain the deprotonated carboxylate anion at a neutral or basic pH. The compound can then be eluted using an acidic solvent, which neutralizes the charge and releases the molecule from the sorbent. Reversed-phase sorbents (e.g., C18) can also be used to retain the compound from an aqueous sample based on its moderate polarity, with subsequent elution using a more organic solvent.

Molecular distillation is an advanced purification technique suitable for thermally sensitive compounds with high boiling points. Given that carboxylic acids can be prone to decarboxylation at elevated temperatures, this method, which operates under high vacuum and over a very short evaporation-condensation path, minimizes thermal stress. This allows for the separation of this compound from non-volatile impurities without chemical degradation.

Solvent-free solid injection is a gas chromatography (GC) inlet technique that enhances the detection of semi-volatile analytes like this compound. By introducing the analyte without a solvent, issues such as solvent peak broadening and potential degradation in a hot injector are mitigated. This can lead to improved peak shape and lower detection limits. Derivatization of the carboxylic acid to a more volatile ester form, for example, through reaction with a silylating agent or an alkylating agent, is often performed prior to GC analysis to improve thermal stability and chromatographic performance.

Advanced Spectroscopic Characterization

Spectroscopic methods are indispensable for the structural elucidation and confirmation of this compound.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The carboxylic acid proton (–COOH) would appear as a broad singlet far downfield. The two protons on the carbon adjacent to the carbonyl group (α-protons) would likely appear as a singlet. The six protons of the two equivalent methyl groups attached to the tertiary carbon would also produce a singlet, as would the three protons of the methoxy (B1213986) group (–OCH₃).

¹³C NMR: The carbon NMR spectrum provides information on the number of non-equivalent carbon atoms. docbrown.info For this compound, five distinct signals are anticipated: the carbonyl carbon of the carboxylic acid, the quaternary carbon bonded to the oxygen of the methoxy group, the methylene (B1212753) carbon adjacent to the carbonyl group, the carbon of the methoxy group, and the two equivalent methyl carbons.

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | 10-12 | broad singlet | -COOH |

| ¹H | ~3.2 | singlet | -OCH₃ |

| ¹H | ~2.5 | singlet | -CH₂- |

| ¹H | ~1.3 | singlet | -C(CH₃)₂ |

| ¹³C | 170-180 | singlet | C=O |

| ¹³C | 75-85 | singlet | -C(OCH₃)- |

| ¹³C | 50-60 | singlet | -OCH₃ |

| ¹³C | 40-50 | singlet | -CH₂- |

| ¹³C | 20-30 | singlet | -C(CH₃)₂ |

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. spectrabase.com The spectrum of this compound is expected to exhibit several characteristic absorption bands. A very broad peak from approximately 2500 to 3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid group. researchgate.net A sharp, strong absorption band around 1710 cm⁻¹ corresponds to the C=O (carbonyl) stretch of the acid. researchgate.net Additionally, C-O stretching vibrations for the ether and carboxylic acid groups would be visible in the 1000-1300 cm⁻¹ region, while C-H stretching vibrations from the methyl and methylene groups would appear just below 3000 cm⁻¹. spectrabase.comnist.gov

Expected FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 2500-3300 | Carboxylic Acid | O-H Stretch (very broad) |

| 2850-2960 | Alkyl | C-H Stretch |

| ~1710 | Carboxylic Acid | C=O Stretch (strong) |

| 1210-1320 | Carboxylic Acid | C-O Stretch |

| 1070-1150 | Ether | C-O Stretch |

X-ray Diffraction, particularly single-crystal XRD, is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While there are no publicly available XRD studies on crystalline this compound itself, the technique is invaluable for elucidating the structure of its derivatives and complexes. For instance, studies on related compounds, such as the X-ray crystal structure of tetrameric 3-lithio-1-methoxybutane, demonstrate the power of this technique. rsc.org Such an analysis would reveal exact bond lengths, bond angles, and intermolecular interactions, like hydrogen bonding patterns, which are crucial for understanding the compound's solid-state properties. If this compound were to be crystallized, either in its pure form or as a salt or complex, XRD would provide unambiguous structural proof and insight into its supramolecular chemistry.

Q & A

Q. What are the primary synthetic routes for 3-Methoxy-3-methylbutanoic acid, and how do reaction conditions influence yield?

Answer: The compound is synthesized via acid-catalyzed reactions, such as the condensation of 3-methyl-2-butanone with methanol. Catalysts like sulfuric acid or Lewis acids (e.g., BF₃) are critical for facilitating nucleophilic addition and subsequent oxidation. Reaction parameters, including temperature (typically 50–80°C) and solvent polarity, significantly impact intermediate stability and final yield. For example, highlights atmospheric reactions of derivatives (e.g., 3-methoxy-3-methyl-1-butanol) with hydroxyl radicals, suggesting alternative pathways under environmental conditions .

Q. Which analytical techniques are recommended for characterizing this compound, and what key features should be analyzed?

Answer:

- NMR Spectroscopy : ¹H NMR identifies methoxy (-OCH₃) and methyl (-CH₃) groups (δ 3.2–3.5 ppm and δ 1.0–1.3 ppm, respectively). ¹³C NMR confirms carbonyl (C=O, ~170–180 ppm) and carboxylic acid (-COOH, ~175 ppm) functionalities.

- IR Spectroscopy : Look for O-H stretches (~2500–3300 cm⁻¹, broad) and C=O vibrations (~1700 cm⁻¹).

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 132 for [M-H]⁻) and fragmentation patterns validate structural integrity .

Q. How can researchers ensure purity during the isolation of this compound?

Answer: Purification methods include:

- Recrystallization : Use polar solvents (e.g., ethanol/water mixtures) to remove unreacted precursors.

- Vacuum Distillation : Effective for separating low-boiling-point byproducts.

- Chromatography : Reverse-phase HPLC with a C18 column and acidic mobile phase (0.1% formic acid) resolves carboxylic acid derivatives .

Advanced Research Questions

Q. How can contradictory data on the environmental persistence of this compound be resolved?

Answer: Discrepancies in degradation rates may arise from varying experimental conditions (e.g., UV exposure, hydroxyl radical concentrations). Researchers should:

- Conduct controlled kinetic studies using gas chromatography-mass spectrometry (GC-MS) to quantify degradation products.

- Apply computational models (e.g., density functional theory, DFT) to predict reaction pathways with hydroxyl radicals, as seen in ’s atmospheric studies .

Q. What experimental strategies optimize the synthesis of this compound when scaling up from lab to pilot plant?

Answer:

- Catalyst Screening : Test heterogeneous catalysts (e.g., Amberlyst-15) for recyclability and reduced waste.

- Process Monitoring : Use in-situ FTIR or Raman spectroscopy to track reaction progress and adjust feed rates.

- Safety Protocols : Address exothermic risks by implementing gradual reagent addition and cooling systems, as inferred from ’s HCl-dioxane reaction conditions .

Q. How can researchers evaluate the biological activity of this compound, given its structural similarity to bioactive analogs?

Answer:

- Enzyme Inhibition Assays : Test against carboxylases or esterases using fluorogenic substrates.

- Microbial Susceptibility Studies : Assess growth inhibition in Gram-negative/positive bacteria (e.g., E. coli, S. aureus).

- Cell-Based Models : Evaluate cytotoxicity in human cell lines (e.g., HEK293) via MTT assays. ’s discussion of methyl 4-amino-3-methoxybutanoate’s medicinal applications provides a methodological framework .

Q. What computational tools are effective for predicting the reactivity of this compound in novel reactions?

Answer:

- Retrosynthetic Analysis : Tools like Pistachio or Reaxys propose synthetic routes based on existing reaction databases.

- Molecular Dynamics Simulations : Model solvation effects and transition states using software (e.g., Gaussian, GROMACS). highlights the use of AI-driven platforms for route prediction .

Methodological Considerations for Data Contradictions

Example Scenario : Conflicting reports on the compound’s stability under acidic vs. basic conditions.

Resolution Strategy :

- Perform accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring.

- Compare degradation products (e.g., decarboxylation or esterification) across pH ranges.

- Cross-reference with PubChem data () to validate findings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.